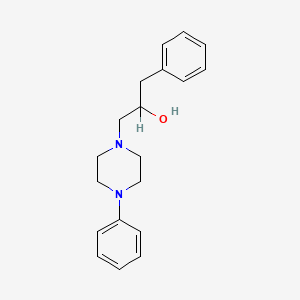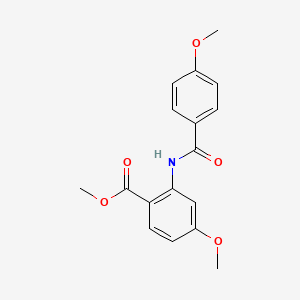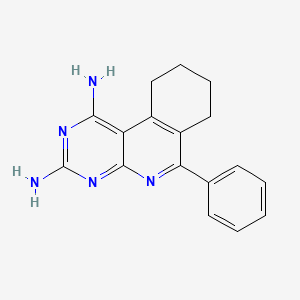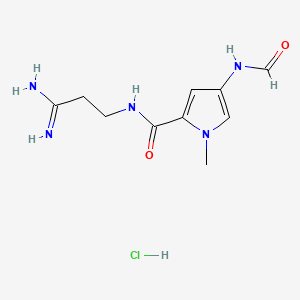
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrrole ring, carboxamide group, and various functional groups
准备方法
The synthesis of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. The synthetic routes typically involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Functionalization: The introduction of the carboxamide, amino, and formylamino groups requires specific reagents and conditions. For example, the carboxamide group can be introduced using carboxylic acid derivatives, while the amino group can be added through reductive amination.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
化学反应分析
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, and gene expression.
相似化合物的比较
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride can be compared with other similar compounds, such as:
Pyrrole-2-carboxamide: A simpler compound with a similar core structure but lacking additional functional groups.
N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methylpyrrole: A related compound with similar functional groups but different structural arrangement.
Uniqueness: The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.
属性
CAS 编号 |
23999-79-3 |
|---|---|
分子式 |
C10H16ClN5O2 |
分子量 |
273.72 g/mol |
IUPAC 名称 |
N-(3-amino-3-iminopropyl)-4-formamido-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H15N5O2.ClH/c1-15-5-7(14-6-16)4-8(15)10(17)13-3-2-9(11)12;/h4-6H,2-3H2,1H3,(H3,11,12)(H,13,17)(H,14,16);1H |
InChI 键 |
VQGRFPOPKQUSTQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


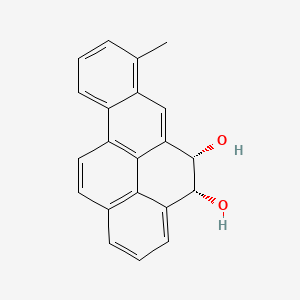
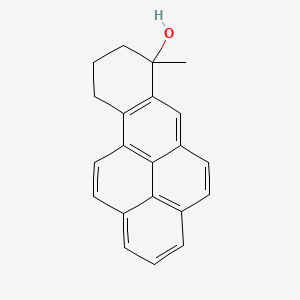

![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)

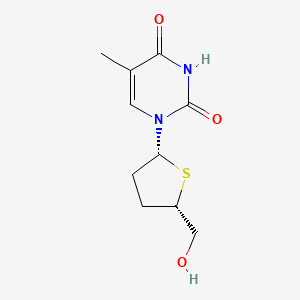

![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)

![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
